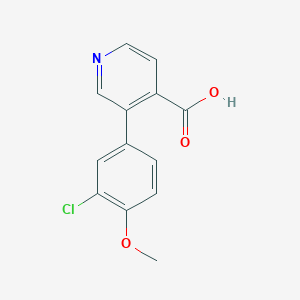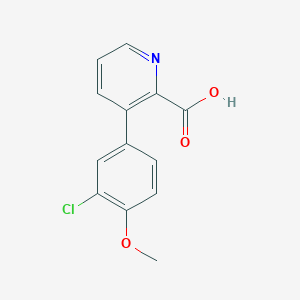
2-(2-Chloro-5-methoxyphenyl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-methoxyphenyl)isonicotinic acid, or 2-CMPI, is an organic compound that has seen increasing use in scientific research. It is a derivative of isonicotinic acid, which is a compound found naturally in the human body that has been used for centuries in traditional Chinese medicine. 2-CMPI has been synthesized in the laboratory and is now used in a variety of scientific applications.
Applications De Recherche Scientifique
2-CMPI has been used in a variety of scientific research applications. It has been used as a tool to study the effects of various drugs on the human body. It has also been used to study the effects of various toxins on the human body. It has also been used to study the mechanisms of action of various drugs, as well as their biochemical and physiological effects.
Mécanisme D'action
2-CMPI is thought to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition leads to an increase in the levels of acetylcholine in the body. This increase in acetylcholine can lead to a variety of effects, including increased alertness, improved cognitive function, and increased muscle strength.
Biochemical and Physiological Effects
2-CMPI has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of acetylcholine in the body, which can lead to increased alertness, improved cognitive function, and increased muscle strength. It has also been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. In addition, it has been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-CMPI has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solutions. It is also non-toxic and non-irritating, making it safe for use in laboratory experiments. However, it does have some limitations. It is not very soluble in organic solvents, making it difficult to use in some laboratory experiments. In addition, it is not very stable in acidic or basic solutions, making it difficult to use in some experiments.
Orientations Futures
2-CMPI has a variety of potential future applications. It could be used to develop new drugs to treat diseases such as Alzheimer’s and Parkinson’s. It could also be used to develop new treatments for neurological disorders. In addition, it could be used to develop new treatments for inflammatory and autoimmune diseases. Finally, it could be used to develop new treatments for cancer.
Méthodes De Synthèse
2-CMPI is synthesized using a reaction between 2-chloro-5-methoxyphenol and isonicotinic acid. This reaction yields a product that is 95% pure. The reaction is conducted in an aqueous solution at a temperature of 80°C. The reaction is complete within two hours, and the product is purified by recrystallization.
Propriétés
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-18-9-2-3-11(14)10(7-9)12-6-8(13(16)17)4-5-15-12/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXFKZUMSKKCOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687915 |
Source


|
| Record name | 2-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262006-94-9 |
Source


|
| Record name | 2-(2-Chloro-5-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














